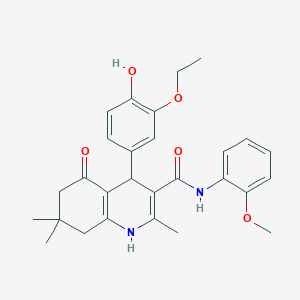![molecular formula C13H9NO3S B417897 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351358-68-4](/img/structure/B417897.png)
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the CAS Number: 351358-68-4 . It has a molecular weight of 260.29 and its IUPAC name is 7-methoxy-1H-1lambda3-thieno[2,3-b]quinoline-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is 1S/C13H10NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6,18H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a gray powder with a melting point of 97–99°C . Its IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .Scientific Research Applications
Photophysical Properties and Fluorescence 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid and its derivatives have been explored for their photophysical properties, particularly in the context of fluorescence. Studies involving similar quinoline compounds have shown that they exhibit dual emissions, including normal emission and excited-state intramolecular proton transfer (ESIPT) emission, along with large Stokes’ shifts in various solvents. The emission properties of these compounds have been found to be significantly influenced by solvent polarity, indicating potential applications in fluorescence-based sensors and imaging technologies (Padalkar & Sekar, 2014).
Antimicrobial and Antitubercular Activities The structural analogs of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid have been synthesized and tested for antimicrobial properties. Some derivatives have shown promising results against various bacterial strains, suggesting potential for the development of new antibacterial agents. Furthermore, specific thieno[3,2-b]quinoline derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with certain compounds displaying significant efficacy. These findings point towards the potential of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid derivatives in the development of novel antimicrobial and antitubercular therapeutics (Balamurugan et al., 2010).
Anticancer Properties Research on quinoline-4-carboxylic acid derivatives, similar to 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid, has revealed their potential in anticancer therapy. Microwave-assisted synthesis of these compounds has demonstrated significant cytotoxic activity against various cancer cell lines. The apoptotic DNA fragmentation observed in certain cell lines further confirms the potential of these compounds to induce apoptosis, a desirable feature in anticancer agents. Molecular docking studies have also been conducted to understand their mechanism of action, particularly targeting the topoisomerase II alpha enzyme, which is crucial for DNA replication and cell division in cancer cells (Bhatt et al., 2015).
Synthetic Methodologies The synthesis and structural modification of quinoline derivatives, including those similar to 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid, have been a focus of research due to their broad range of biological activities. Various synthetic strategies have been developed to enhance the efficiency and yield of these compounds, including microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Such advancements in synthetic methodologies not only facilitate the production of these compounds but also enable the exploration of their diverse biological activities (Yang et al., 2013).
properties
IUPAC Name |
7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCIVDGRKVDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,3-bis(methyloxy)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417814.png)
![2-[[4-Benzyl-5-[(4-chloroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B417815.png)
![4-[4-hydroxy-3-(methyloxy)phenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417818.png)
![4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417820.png)
![4-[4-(ethyloxy)phenyl]-2-methyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417821.png)
![4-[2,3-bis(methyloxy)phenyl]-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417822.png)

![4-(4-fluorophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417825.png)
![4-(4-ethylphenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417826.png)
![2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417828.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417833.png)
![4-(3-bromophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417834.png)
![N'-[(4-bromophenyl)carbonyl]-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B417835.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B417836.png)